3-(1-Aminoethyl)adamantan-1-ol
Overview
Description
3-(1-Aminoethyl)adamantan-1-ol is an organic compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(1-Aminoethyl)adamantan-1-ol involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. This process uses a system comprising water and carbon tetrabromide (CBrCl3) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction typically occurs at temperatures between 130°C and 140°C, yielding the desired product with high selectivity and efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The scalability of the hydroxylation process mentioned above makes it a viable candidate for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)adamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(1-aminoethyl)adamantan-1-one or 3-(1-aminoethyl)adamantan-1-carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-(1-Aminoethyl)adamantan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral properties, particularly against herpes viruses.
Medicine: Explored for its potential use in developing antiviral drugs and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol involves its interaction with biological targets, such as viral proteins. The presence of the hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with these targets, potentially inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it may interfere with viral replication and assembly processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)ethanamine (Rimantadine): An antiviral drug used for the prophylaxis and treatment of influenza.
1-Adamantanol: A simpler derivative of adamantane with a hydroxyl group.
3-Hydroxyadamantane: Another hydroxylated derivative of adamantane.
Uniqueness
3-(1-Aminoethyl)adamantan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the adamantane coreIts antiviral properties, particularly against herpes viruses, further distinguish it from other similar compounds .
Properties
IUPAC Name |
3-(1-aminoethyl)adamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKHPHTJHFQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377861 | |
Record name | 3-(1-aminoethyl)adamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90812-24-1 | |
Record name | m-Hydroxyrimantadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090812241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-aminoethyl)adamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-HYDROXYRIMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H2H097A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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